Olgotrelvir Sodium
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Overview
Description
Preparation Methods
The synthetic route for Olgotrelvir Sodium involves the preparation of its active form, AC1115. The compound is designed as a next-generation antiviral targeting the SARS-CoV-2 main protease and human cathepsin L. The preparation involves a series of chemical reactions, including the formation of peptide bonds and the incorporation of sulfonic acid groups . Industrial production methods are optimized to ensure high bioavailability and stability of the compound .
Chemical Reactions Analysis
Olgotrelvir Sodium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different analogs.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are derivatives of this compound with modified functional groups .
Scientific Research Applications
Olgotrelvir Sodium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying protease inhibitors.
Biology: Investigated for its ability to inhibit viral replication and entry.
Medicine: Studied as a potential treatment for COVID-19, showing promise in reducing viral load and shortening recovery time
Mechanism of Action
Olgotrelvir Sodium is a prodrug that first converts to its active form, AC1115. AC1115 works by inhibiting the SARS-CoV-2 main protease, also known as 3C-like protease. This enzyme is responsible for cleaving viral polyproteins into functional subunits essential for viral replication. By binding to the active site of the protease, the drug prevents this cleavage process, effectively halting viral assembly and impeding the virus’s ability to produce future virions. Additionally, this compound inhibits cathepsin L, a protein implicated in facilitating viral entry into the host cell .
Comparison with Similar Compounds
Olgotrelvir Sodium can be compared with other similar compounds, such as:
Nirmatrelvir: Another protease inhibitor used in the treatment of COVID-19.
Ritonavir: Often used in combination with other antiviral drugs to enhance their efficacy.
Remdesivir: An antiviral drug that targets the RNA polymerase of SARS-CoV-2.
This compound is unique due to its dual mechanism of action, targeting both the SARS-CoV-2 main protease and cathepsin L, making it a promising candidate for standalone antiviral therapy .
Properties
CAS No. |
2763596-72-9 |
---|---|
Molecular Formula |
C22H29N4NaO7S |
Molecular Weight |
516.5 g/mol |
IUPAC Name |
sodium;(2S)-1-hydroxy-2-[[(2S)-2-(1H-indole-2-carbonylamino)-4-methylpentanoyl]amino]-3-[(3S)-2-oxopyrrolidin-3-yl]propane-1-sulfonate |
InChI |
InChI=1S/C22H30N4O7S.Na/c1-12(2)9-16(25-21(29)17-10-13-5-3-4-6-15(13)24-17)20(28)26-18(22(30)34(31,32)33)11-14-7-8-23-19(14)27;/h3-6,10,12,14,16,18,22,24,30H,7-9,11H2,1-2H3,(H,23,27)(H,25,29)(H,26,28)(H,31,32,33);/q;+1/p-1/t14-,16-,18-,22?;/m0./s1 |
InChI Key |
WEMYKLGDWNXOBX-MMUJOADSSA-M |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C[C@@H]1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)C2=CC3=CC=CC=C3N2.[Na+] |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)C2=CC3=CC=CC=C3N2.[Na+] |
Origin of Product |
United States |
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